molecular formula C12H22O11 B1459720 [Ul-13C12]sucrose CAS No. 41055-68-9

[Ul-13C12]sucrose

Cat. No. B1459720
CAS RN: 41055-68-9
M. Wt: 354.21 g/mol
InChI Key: NMXLJRHBJVMYPD-NQEONGJVSA-N
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Description

[Ul-13C12]sucrose is a uniformly labeled carbon-13 isotope of sucrose. It serves as a crucial tracer in metabolic and plant physiology studies. Researchers employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the metabolic pathways of this isotopically labeled compound .


Molecular Structure Analysis

The molecular formula of [Ul-13C12]sucrose is C₁₂H₂₂O₁₁ , with an average mass of approximately 354.2 Da . Its monoisotopic mass is approximately 354.16 Da . The isotopic labeling occurs at all carbon positions within the sucrose molecule.

Scientific Research Applications

Blood-Brain Barrier Studies

Ul-13C12 sucrose has been used in scientific research primarily for studying the blood-brain barrier (BBB). Chowdhury et al. (2018) developed a highly sensitive UPLC-MS/MS method for stable isotope-labeled [13C12]sucrose to measure BBB permeability. This study highlighted the use of [13C12]sucrose to quantify brain uptake clearance, an important measure in evaluating the integrity of the BBB in disease contexts (Chowdhury et al., 2018).

Metabolic Studies

Sucrose metabolism is crucial for understanding plant growth and development. Studies like that by Winter and Huber (2000) have focused on key enzymes involved in sucrose metabolism in higher plants, providing insight into the roles of these enzymes in development and stress responses (Winter & Huber, 2000).

Interaction with Metals

Research has also explored the interactions of sucrose with metals in aqueous solutions. Rondeau et al. (2003) used mid-infrared Fourier transform and 13C NMR spectroscopy to analyze these interactions, revealing shifts in the absorption bands of sucrose in the presence of various metals (Rondeau et al., 2003).

Material Science Applications

In material science, sucrose has been employed as a precursor in the production of nanoparticles. Suciu et al. (2006) conducted experiments to use sucrose as an organic precursor for the production of zirconia nanoparticles via the sol–gel method, demonstrating its feasibility and effectiveness (Suciu et al., 2006).

Biochemical and Biophysical Research

In biochemical and biophysical research, [13C12]sucrose has been instrumental. For example, studies like that by Kiselev et al. (2003) have used sucrose to understand the properties of biological membranes and their interaction with sugars (Kiselev et al., 2003).

Future Directions

: Santa Cruz Biotechnology : ChemSpider

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy](2,3,4,5,6-13C5)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLJRHBJVMYPD-NQEONGJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)O[13CH2][13C@@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Ul-13C12]sucrose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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